2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide
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Overview
Description
2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its significant biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its biological activity, potentially interacting with receptors or enzymes in the body .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{8-Azabicyclo[321]oct-2-en-8-yl}acetamide apart from similar compounds is its specific acetamide functional group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(12)6-11-7-2-1-3-8(11)5-4-7/h1-2,7-8H,3-6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNBUPBYKWNKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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